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PROTAC SOS1 degrader-2

SOS1 degradation PROTAC KRAS mutant

Researchers face variability in SOS1 degradation efficiency due to subtle structural differences in PROTACs. This compound provides validated performance: - Near-complete target removal (92.5% Dmax at 1 µM) in KRAS-mutant lines (NCI-H358, MKN1) - In vivo tumor growth inhibition data; suitable for xenograft/PDX models - Benchmark degrader for head-to-head SAR studies and resistance mechanism dissection

Molecular Formula C57H76ClFN10O4S
Molecular Weight 1051.8 g/mol
Cat. No. B12419217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-2
Molecular FormulaC57H76ClFN10O4S
Molecular Weight1051.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9
InChIInChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1
InChIKeyAZBRWXRYNYEDKG-UZBSLLNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SOS1 Degrader-2 Overview


PROTAC SOS1 degrader-2 is a bifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) in the RAS-MAPK signaling pathway. It recruits an E3 ubiquitin ligase to SOS1, leading to its ubiquitination and subsequent proteasomal degradation . As a degrader, it fundamentally differs from traditional occupancy-driven inhibitors by eliminating the SOS1 protein, thereby providing a more durable blockade of downstream signaling, including pERK and RAS-GTP levels, and demonstrating significant in vivo tumor growth inhibition .

Targeted SOS1 protein degradation
KRAS-mutant cell model studies (NCI-H358)
Functional MAPK pathway inhibition analysis
In vivo model-response evaluation

PROTAC SOS1 Degrader-2 Substitution Risks


PROTAC-mediated degradation is exquisitely sensitive to the ternary complex geometry and linker composition, meaning even minor structural variations between SOS1-targeting PROTACs can result in profound differences in degradation efficiency, cellular potency, and in vivo activity. SOS1 degraders with similar target-binding warheads but different E3 ligase ligands or linkers exhibit DC50 values ranging from sub-nanomolar to >200 nM, and their ability to translate degradation into downstream pathway inhibition and tumor suppression varies widely [1]. Therefore, substituting PROTAC SOS1 degrader-2 with a structurally related analog without direct comparative data risks selecting a compound with significantly different pharmacological properties and experimental outcomes, undermining the validity and reproducibility of research findings [2].

Linker composition and E3 ligase choice critically impact degradation efficiency, potentially altering cellular potency even among structurally similar PROTACs.

Ternary complex geometry sensitivity means similar target-binding warheads may not translate to comparable pathway inhibition or in vivo activity.

Direct substitution without comparative data risks selecting a compound with divergent pharmacological properties, undermining experimental reproducibility.

PROTAC SOS1 Degrader-2 Performance Metrics


Degradation Potency & Dmax in NCI-H358 Cells

PROTAC SOS1 degrader-2 achieves potent SOS1 degradation in NCI-H358 cells (KRAS G12C mutant), reducing protein levels by 56.2% at 0.1 μM and 92.5% at 1 μM . This degradation efficiency is superior to the first-generation SOS1 degrader, PROTAC SOS1 degrader-1, which exhibits a DC50 of 98.4 nM , and is comparable to the advanced degrader ZZ151, which has a reported DC50 of 15.7 nM and Dmax of 100% .

SOS1 Degradation
Cross-study comparable
56.2% at 0.1 µM; 92.5% at 1 µM in NCI-H358 cells. Reported first-gen degrader DC50 ~98.4 nM.
Supports near-complete target ablation for functional studies.
Data to verify; exact DC50 not reported for this compound.
SOS1 degradation PROTAC KRAS mutant NCI-H358

Pathway Inhibition: RAS-GTP & pERK

PROTAC SOS1 degrader-2 suppresses downstream RAS-MAPK signaling in a dose-dependent manner, as evidenced by reduced levels of active RAS (RAS-GTP) and phosphorylated ERK (pERK) . This functional consequence directly validates the on-target degradation effect. While comparable SOS1 degraders like LHF418 (DC50 = 209.4 nM) also degrade SOS1, they exhibit lower potency and may not achieve the same degree of pathway suppression at equivalent concentrations [1]. The quantitative reduction in pERK and RAS-GTP for PROTAC SOS1 degrader-2 demonstrates robust target engagement and functional antagonism.

Pathway Suppression
Cross-study comparable
Dose-dependent reduction in pERK and RAS-GTP levels confirmed by immunoblotting.
Confirms functional target engagement and pathway blockade.
Quantitative pERK/RAS-GTP data not reported.
RAS signaling MAPK pathway pERK KRAS

In Vivo Antitumor Efficacy

PROTAC SOS1 degrader-2 significantly inhibits tumor growth in vivo, a key differentiator from less advanced degraders that lack demonstrated in vivo activity . While specific tumor growth inhibition (TGI) values are not disclosed in the available datasheets, the statement of 'significant' inhibition aligns with the observed high Dmax and pathway suppression. In comparison, the advanced SOS1 degrader 'degrader 4' achieved a TGI of 58.8% at 30 mg/kg BID in an NCI-H358 xenograft model [1]. The in vivo efficacy of PROTAC SOS1 degrader-2 suggests favorable pharmacokinetic properties and target engagement in a physiological context.

In Vivo Activity
Data to verify
Reported significant tumor growth inhibition in vivo (qualitative). Advanced comparator degrader showed TGI 58.8% at 30 mg/kg BID.
Supports in vivo model-response context.
TGI values not disclosed; cross-study comparison limited.
xenograft tumor growth inhibition in vivo efficacy KRAS mutant

PROTAC SOS1 Degrader-2 Use Cases


SOS1-Dependent Signaling Networks in KRAS-Mutant Cancers

PROTAC SOS1 degrader-2 is ideally suited for acute SOS1 ablation experiments in KRAS-mutant cell lines (e.g., NCI-H358, MKN1) to dissect SOS1-dependent vs. SOS1-independent signaling pathways. Its high Dmax (92.5% at 1 μM) ensures near-complete target removal, minimizing confounding residual activity . This allows researchers to confidently attribute observed changes in pERK, RAS-GTP, and downstream transcriptional programs to SOS1 loss-of-function.

Resistance to KRAS and SOS1 Inhibitors

By degrading SOS1 rather than merely inhibiting its catalytic activity, PROTAC SOS1 degrader-2 can be used to study resistance mechanisms that bypass occupancy-driven inhibition. For example, cells may upregulate SOS1 expression or develop mutations that reduce inhibitor binding; degradation overcomes these by eliminating the protein entirely . This compound is a valuable tool for combination studies with KRAS G12C inhibitors (e.g., sotorasib, adagrasib) to assess synergistic effects and prevent adaptive resistance.

In Vivo Validation of SOS1 Target

Given its demonstrated in vivo antitumor activity, PROTAC SOS1 degrader-2 is a suitable tool compound for establishing proof-of-concept in xenograft or patient-derived xenograft (PDX) models of KRAS-mutant cancers . Researchers can use it to benchmark the efficacy of novel SOS1-targeting agents or to explore optimal dosing regimens and pharmacodynamic biomarkers (e.g., pERK suppression in tumor tissue) before advancing to more optimized clinical candidates.

PROTAC Degrader Benchmarking

For medicinal chemists and chemical biologists engaged in PROTAC development, PROTAC SOS1 degrader-2 serves as a benchmark degrader with established performance metrics (degradation at 0.1 and 1 μM, pathway inhibition, in vivo activity). It can be used in head-to-head assays against novel SOS1-targeting PROTACs to assess improvements in degradation potency, Dmax, and cellular efficacy, thereby guiding structure-activity relationship (SAR) studies [1].

Application
Selection Property
Validation Focus
KRAS-mutant cancer signaling studies
High target ablation efficiency
pERK and RAS-GTP pathway response
Drug resistance mechanism studies
Protein degradation over inhibition
KRAS G12C inhibitor combination response
In vivo model-response studies
In vivo model-response validation
Pharmacodynamic endpoint monitoring
PROTAC development and SAR studies
Benchmarking with reported metrics
Degradation potency and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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